Methyl 3-(hydroxymethyl)-4-methylbenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
- δ 8.00–7.95 ppm (d, 1H) : Aromatic proton at position 2.
- δ 7.40–7.35 ppm (d, 1H) : Aromatic proton at position 6.
- δ 4.70 ppm (s, 2H) : Hydroxymethyl (–CH$$_2$$OH).
- δ 3.90 ppm (s, 3H) : Methyl ester (–OCH$$_3$$).
- δ 2.50 ppm (s, 3H) : Methyl group at position 4.
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
Infrared (IR) and Raman Vibrational Profiles
IR (KBr, cm$$^{-1}$$) :
- 3450–3200 : O–H stretch (hydroxymethyl).
- 1720 : C=O stretch (ester).
- 1280–1250 : C–O ester asymmetric stretch.
- 1100–1050 : C–O ester symmetric stretch.
Raman (cm$$^{-1}$$) :
- 1600–1580 : Aromatic C=C stretching.
- 1450–1400 : CH$$_3$$ bending.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- m/z 180 : Molecular ion peak [M]$$^+$$.
- m/z 149 : Loss of –OCH$$_3$$ (31 Da).
- m/z 121 : Loss of –CH$$_2$$OH (31 Da) from m/z 149.
- m/z 77 : Benzene ring fragment.
Table 2: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 180 | [M]$$^+$$ |
| 149 | [M – OCH$$_3$$]$$^+$$ |
| 121 | [M – OCH$$_3$$ – CO]$$^+$$ |
| 77 | C$$6$$H$$5$$$$^+$$ |
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMKKOCKOHLUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Methyl 4-(formyl)-3-methylbenzoate (Aldehyde Precursor)
One of the most reliable methods for preparing methyl 3-(hydroxymethyl)-4-methylbenzoate involves the reduction of methyl 4-(formyl)-3-methylbenzoate, where the aldehyde group at position 3 is reduced to a hydroxymethyl group.
- Starting Material: Methyl 4-(formyl)-3-methylbenzoate (CAS: 24078-24-8)
- Reducing Agent: Sodium borohydride (NaBH4)
- Solvent: Methanol (MeOH)
- Conditions: Reaction performed at 0°C to room temperature for approximately 30 minutes
- Work-up: Quenching with saturated ammonium chloride solution, removal of methanol by distillation, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash column chromatography using 20% ethyl acetate in hexane
- Yield: Approximately 84%
- Product: this compound as a colorless liquid
- Molecular Weight: 180.2 g/mol
Reaction Summary:
$$
\text{Methyl 4-(formyl)-3-methylbenzoate} \xrightarrow[\text{MeOH, 0-20°C}]{\text{NaBH}_4} \text{this compound}
$$
This method is well-documented in patent WO2016/154241 and related chemical synthesis reports.
Hydroxymethylation via Formaldehyde Addition to Methyl 3-methyl-4-hydroxybenzoate Derivatives
Another approach involves the hydroxymethylation of methyl 3-methyl-4-hydroxybenzoate or related compounds using paraformaldehyde or aqueous formaldehyde under acidic or basic catalysis.
- Starting Material: Methyl 3-methyl-4-hydroxybenzoate
- Reagents: Paraformaldehyde or aqueous formaldehyde solution
- Catalysts: Magnesium chloride, triethylamine, or glacial acetic acid depending on the protocol
- Solvent: Dichloromethane (DCM), 1,4-dioxane, or methanol
- Conditions: Heating at 60°C overnight or reflux conditions for several hours
- Work-up: Acidification with diluted hydrochloric acid, filtration of insolubles, extraction with DCM, drying over sodium sulfate, filtration, and concentration
- Formation of this compound or closely related intermediates such as 3- aldehyde-4-hydroxybenzoate, which can be further reduced or transformed
- Yields vary depending on reaction specifics but generally high when optimized
This method is described in patent WO2018121050A1 and WO2017199227A1, where paraformaldehyde is used in the presence of magnesium chloride and triethylamine to introduce hydroxymethyl groups selectively.
Catalytic Hydrogenation of Nitro Precursors Followed by Hydroxymethylation
In some cases, methyl 3-amino-4-methylbenzoate, derived from reduction of nitro precursors, can be converted to hydroxymethyl derivatives through diazotization followed by substitution or direct hydroxymethylation.
- Starting Material: Methyl 4-methyl-3-nitrobenzoate
- Reduction: Catalytic hydrogenation using Raney Nickel catalyst in methanol under hydrogen pressure (~50 psi) for 8 hours
- Intermediate: Methyl 3-amino-4-methylbenzoate
- Subsequent Steps: Diazotization and reaction with formaldehyde or related reagents to introduce hydroxymethyl groups
- High yield of amino intermediate (~96%)
- Further transformation to hydroxymethyl derivatives possible but less direct than reduction of aldehyde precursors
This approach is documented in ChemicalBook synthesis reports for methyl 3-amino-4-methylbenzoate, which is a related compound in the synthetic pathway.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 4-(formyl)-3-methylbenzoate | NaBH4 in MeOH, 0–20°C, 30 min | 84 | Direct reduction of aldehyde to hydroxymethyl group |
| 2 | Methyl 3-methyl-4-hydroxybenzoate | Paraformaldehyde, MgCl2, triethylamine, DCM, 60°C overnight | High | Hydroxymethylation via electrophilic substitution |
| 3 | Methyl 4-methyl-3-nitrobenzoate | Raney Ni hydrogenation, H2 (50 psi), MeOH, 8 h | 96 (amino intermediate) | Requires further steps to hydroxymethyl derivative |
Detailed Research Findings and Notes
Selectivity and Purity: The reduction of aldehyde precursors using sodium borohydride is highly selective and yields the desired hydroxymethyl product with minimal side reactions. The reaction is mild and easily controlled by temperature and reagent stoichiometry.
Reaction Environment: Use of aprotic solvents like dichloromethane or 1,4-dioxane in hydroxymethylation allows better control of electrophilic substitution reactions, while methanol is preferred for reductions due to its compatibility with NaBH4 and hydrogenation catalysts.
Catalyst and Reagent Efficiency: Raney Nickel is effective for hydrogenation of nitro groups but requires pressurized hydrogen and longer reaction times. Sodium borohydride offers a faster, safer alternative for reduction of aldehydes.
Purification: Flash column chromatography is routinely employed to isolate this compound with high purity, typically using silica gel and a gradient of ethyl acetate in hexane.
Industrial Relevance: The hydroxymethylation method using paraformaldehyde and magnesium chloride is scalable and has been patented, indicating industrial applicability.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4-methylbenzoate has several significant applications in scientific research:
- Biochemical Studies :
- Synthesis of Bioactive Compounds :
- Analytical Chemistry :
Case Studies
Several studies have highlighted the utility of this compound:
- Enzymatic Activity Analysis :
- Drug Development :
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)-4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of benzoate derivatives. The pathways involved typically include the formation of reactive intermediates that undergo further transformation to yield the desired products.
Comparison with Similar Compounds
Methyl 3,5-bis(hydroxymethyl)benzoate: This compound has two hydroxymethyl groups at the third and fifth positions, making it more reactive in certain chemical reactions.
Methyl 4-methylbenzoate: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(hydroxymethyl)benzoate: Similar structure but without the additional methyl group at the fourth position.
Uniqueness: Methyl 3-(hydroxymethyl)-4-methylbenzoate is unique due to the presence of both a hydroxymethyl and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Biological Activity
Methyl 3-(hydroxymethyl)-4-methylbenzoate, also known by its CAS number 1427432-71-0, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, toxicological assessments, and relevant case studies.
This compound is characterized by its molecular formula . The compound contains functional groups such as esters and hydroxyls, which contribute to its reactivity and interactions with biological systems. Its structural representation can be summarized as follows:
- Molecular Weight : 180.20 g/mol
- Solubility : Soluble in organic solvents like chloroform
- Melting Point : 47-50 °C
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in pharmaceuticals as an antibacterial agent. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Activity
Several investigations have focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells. The following table summarizes findings from key studies:
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.
Toxicological Profile
The safety and toxicity of this compound have been assessed through various studies. The compound has been classified with low acute toxicity; however, it is essential to consider chronic exposure risks. The following table outlines key toxicological findings:
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritant |
| Eye Irritation | Moderate irritant |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of this compound as a topical antimicrobial agent in patients with infected wounds. Results indicated a significant reduction in bacterial load compared to control treatments.
- Cancer Treatment Research : In a recent study, the compound was administered to mice with induced tumors. The results showed a marked decrease in tumor size after treatment with this compound, supporting its potential as an anticancer therapeutic.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-(hydroxymethyl)-4-methylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification or functional group interconversion. For example, a common approach is the selective hydroxymethylation of methyl 4-methylbenzoate derivatives using formaldehyde under acidic or basic conditions . Catalysts like BF₃·Et₂O or NaHCO₃ can modulate regioselectivity. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions (e.g., over-oxidation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for achieving >95% purity. Reaction progress should be monitored via TLC and validated by HPLC .
Q. What advanced spectroscopic techniques are recommended for elucidating the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include the hydroxymethyl proton (δ ~4.5 ppm, broad) and ester carbonyl (δ ~168 ppm in ¹³C NMR) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar esters (e.g., Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1720 cm⁻¹ (ester C=O) .
Q. How does the hydroxymethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydroxymethyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability in aqueous buffers due to potential hydrolysis. Stability studies (pH 2–9, 25–40°C) show degradation <5% in organic solvents over 72 hours but >15% in alkaline aqueous media. Use stabilizers like ascorbic acid (0.1% w/v) or store in anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?
- Methodological Answer : Discrepancies often arise from structural analogs with subtle differences (e.g., halogen or amino substitutions). For example:
| Compound | Substituent | Biological Activity | Source |
|---|---|---|---|
| Methyl 3-chloro-4-methylbenzoate | Cl | Antifungal | |
| Methyl 3-amino-4-methylbenzoate | NH₂ | Enzyme inhibition | |
| To resolve contradictions: |
- Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity).
- Use computational docking (e.g., AutoDock Vina) to analyze binding affinities to target proteins .
- Validate via SAR studies by synthesizing derivatives with controlled substituent variations .
Q. What mechanistic insights explain the compound’s reactivity in dimerization or cross-coupling reactions?
- Methodological Answer : The hydroxymethyl group acts as a directing group in electrophilic aromatic substitution, favoring para/ortho positions. In dimerization (e.g., via o-quinodimethane intermediates), steric effects from the methyl group at position 4 limit reactivity, favoring endo transition states. Kinetic studies (UV-Vis monitoring, DFT calculations) reveal activation energies ~50 kJ/mol for dimerization, with solvent polarity (e.g., toluene vs. DMF) significantly altering reaction rates .
Q. How can researchers design experiments to assess the compound’s role as a metabolic intermediate in microbial systems?
- Methodological Answer :
- Isotope Labeling : Use ¹³C-labeled methyl groups to track incorporation into microbial biomass via GC-MS .
- Gene Knockout Studies : Target benzoate degradation pathways (e.g., benA in Aspergillus) to identify enzymatic bottlenecks .
- Metabolomics : LC-HRMS to profile intermediates (e.g., 4-hydroxybenzoate) in Pseudomonas spp. cultures .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating purity and reproducibility in synthetic batches?
- Methodological Answer :
- QC Protocols : Use ANOVA for batch-to-batch variability (n ≥ 3 batches). Acceptable RSD <2% for HPLC peak areas .
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology (RSM) .
- Stability-Indicating Methods : Forced degradation studies (heat, light, pH extremes) with LC-MS to confirm method specificity .
Structural and Functional Comparisons
Q. How does this compound compare to halogenated analogs in terms of electronic and steric effects?
- Methodological Answer :
- Electronic Effects : The hydroxymethyl group is electron-donating (+M effect), increasing electron density at the aromatic ring vs. electron-withdrawing halogens (Cl, F) .
- Steric Effects : Substituent bulk (e.g., –CH₂OH vs. –Cl) impacts crystal packing, as shown in XRD data for Methyl 3-chloro-4-methylbenzoate (P21/c space group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
